molecular formula C19H30O B063060 (3b,14b)-Androst-5-en-3-ol CAS No. 163061-08-3

(3b,14b)-Androst-5-en-3-ol

Cat. No.: B063060
CAS No.: 163061-08-3
M. Wt: 274.4 g/mol
InChI Key: LYFPAZBMEUSVNA-XEZGLNCPSA-N
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Description

(3b,14b)-Androst-5-en-3-ol (CAS 163061-08-3) is a high-purity steroidal compound of significant interest in pharmaceutical and biochemical research. With a molecular formula of C19H30O and a molecular weight of 274.44 g/mol, this androstane derivative serves as a valuable intermediate in the synthesis and study of biologically active molecules . This compound is particularly relevant in the field of steroid biotransformation , where microbial and plant cell cultures are employed to achieve high regio- and stereoselective modifications that are often challenging via conventional chemical synthesis . The 14-beta-hydroxy configuration is of specific interest, as this structural feature can be chemically transformed into the 14b-hydroxy substituent found in cardioactive steroids, making it a potential precursor in the development of novel therapeutic agents . Researchers utilize this compound as a key scaffold for structural modifications , including hydroxylation reactions, to produce derivatives with potentially enhanced or novel biological activities. Its properties, including a density of 1.05 g/cm³ and a boiling point of 387.1°C, make it suitable for various experimental conditions . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8S,9S,10R,13S,14R)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14-,15-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFPAZBMEUSVNA-XEZGLNCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@H]1[C@@H]3CC=C4C[C@H](CC[C@@]4([C@H]3CC2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Stereochemical Considerations in Steroid Chemistry

Systematic IUPAC Naming and Conventional Steroid Terminology

The compound (3b,14b)-Androst-5-en-3-ol is systematically named according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The IUPAC name for a related compound, (8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol, highlights the complexity of steroid nomenclature. nih.gov Conventional steroid terminology, however, offers a more concise way to describe these molecules. In this system, "androst" refers to the C19 steroid skeleton. The "-en" suffix indicates a double bond, with the number "5" specifying its location between carbons 5 and 6 (denoted as Δ5). The "-ol" suffix and the number "3" indicate a hydroxyl group at the C3 position. The Greek letters "β" (beta) and "α" (alpha) are used to denote the stereochemistry of substituents. A "β" configuration signifies that the substituent is oriented above the plane of the steroid nucleus, while an "α" configuration indicates it is below the plane. Therefore, "this compound" describes an androstane (B1237026) skeleton with a double bond at C5, a beta-oriented hydroxyl group at C3, and a beta-oriented hydrogen at C14.

Nomenclature Type Name
ConventionalThis compound
Systematic (related compound)(8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol nih.gov

Significance of Stereochemistry at C3 and C14 in Androstane Derivatives

The stereochemistry at C14 is particularly critical as it defines the fusion of the C and D rings of the steroid nucleus. A "natural" or trans-fusion between the C and D rings, as seen in most biologically active steroids, corresponds to a 14α-configuration. In contrast, the 14β-configuration in this compound results in a cis-fused C/D ring junction. This cis-fusion imparts a distinct bent or "U" shape to the molecule, which is characteristic of certain classes of steroids like the cardenolides. nih.gov The synthesis of steroids with this specific C14 stereochemistry can be challenging, often requiring specific chemical strategies to achieve the desired configuration. nih.govnih.gov

Position Stereochemistry Significance
C3β-hydroxyl groupInfluences molecular interactions with biological targets.
C14β-hydrogen (cis C/D ring fusion)Results in a bent molecular shape, characteristic of cardenolides. nih.gov

Biosynthesis and Endogenous Pathways of Δ5 Steroids

Precursor Roles in Steroidogenic Pathways

The formation of the androst-5-ene structure is a critical juncture in the synthesis of numerous steroid hormones. This process is intrinsically linked to the production of dehydroepiandrosterone (B1670201) (DHEA), a key intermediate in the Δ5 pathway.

Dehydroepiandrosterone (DHEA), chemically known as 3β-hydroxyandrost-5-en-17-one, is the most abundant circulating steroid hormone in humans. nih.govwikipedia.org It serves as a central precursor in the biosynthesis of androgens and estrogens. nih.govwikipedia.org The metabolic journey to DHEA starts with cholesterol, which is first converted to pregnenolone. Pregnenolone then undergoes 17α-hydroxylation to form 17α-hydroxypregnenolone. Subsequently, the enzyme 17,20-lyase acts on 17α-hydroxypregnenolone to cleave the side chain, yielding DHEA. nih.gov

(3b,14b)-Androst-5-en-3-ol shares the same core androst-5-ene structure as DHEA, differing by the presence of a hydroxyl group at the 14β position instead of a ketone at the 17-position. While DHEA is a well-established endogenous steroid, the natural occurrence and biosynthetic pathway of this compound in mammals are not well-documented, suggesting it may be a rare metabolite or of exogenous origin.

The creation of the androst-5-ene backbone is a multi-step enzymatic process primarily occurring in the adrenal glands, gonads, and brain. nih.gov The key enzymes involved are part of the cytochrome P450 superfamily.

EnzymeActionSubstrateProduct
CYP11A1 (P450scc) Side-chain cleavageCholesterolPregnenolone
CYP17A1 (17α-hydroxylase) 17α-hydroxylationPregnenolone17α-Hydroxypregnenolone
CYP17A1 (17,20-lyase) Side-chain cleavage17α-HydroxypregnenoloneDehydroepiandrosterone (DHEA)
The introduction of a hydroxyl group at the C14 position of the steroid nucleus is a less common modification in mammalian steroidogenesis. While 14α-hydroxylation is known to be catalyzed by certain cytochrome P450 enzymes, such as P-450lun from the fungus Cochliobolus lunatus, the enzymatic basis for 14β-hydroxylation in mammals is not clearly established. researchgate.netnih.gov

Role of Hydroxy-Delta-5-Steroid Dehydrogenase (HSD3B) in Δ5-Steroid Interconversions

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B) plays a pivotal role in the metabolism of Δ5-steroids. wikipedia.org It catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids, a crucial step in the biosynthesis of all classes of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.org

HSD3B acts on DHEA to convert it to androstenedione (B190577), thereby diverting the metabolic flow from the Δ5 pathway to the Δ4 pathway. wikipedia.org This conversion is essential for the production of testosterone (B1683101) and other potent androgens. The activity of HSD3B is a key regulatory point in determining the balance between the production of Δ5 and Δ4 steroids.

Context within Mammalian Steroidogenesis

Mammalian steroidogenesis is a complex network of pathways that are tightly regulated to meet the physiological demands of the organism. The Δ5 pathway, initiated by the production of DHEA, is a major route for the synthesis of sex steroids. nih.gov While the primary products of this pathway are well-characterized, the existence of minor or alternative metabolic routes leading to compounds like this compound remains an area of ongoing research. The presence of a 14β-hydroxyl group is a structural feature more commonly associated with certain cardiac glycosides found in plants. britannica.com

Occurrence and Significance in Non-Mammalian Biological Systems

While the endogenous presence of this compound in mammals is not well-established, steroids with a 14β-hydroxyl group are known to occur in other biological systems. For instance, cardiac glycosides, a class of compounds found in various plants like foxglove (Digitalis purpurea), often feature a steroid nucleus with a 14β-hydroxyl group. britannica.com These compounds are known for their potent effects on heart muscle.

The biosynthesis of these 14β-hydroxylated steroids in plants involves a series of enzymatic reactions that are distinct from the typical mammalian steroidogenic pathways. The presence of such compounds in the plant kingdom suggests the existence of specific hydroxylases capable of introducing a hydroxyl group at the 14β position. Fungi are also known to perform a variety of hydroxylation reactions on steroid molecules, including at the C14 position, although 14α-hydroxylation is more commonly reported. researchgate.netnih.gov

Enzymatic Transformations and Biotransformation Studies

Microbial Transformation of Steroidal Precursors and Analogs

Microbial biotransformation is a well-established strategy for modifying steroid structures. researchgate.net Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes capable of catalyzing specific reactions on the steroid nucleus. researchfloor.orgslideshare.net These reactions include hydroxylations, oxidations, and reductions, which can lead to the formation of biologically active steroid derivatives. researchgate.net The inherent regio- and stereoselectivity of these microbial enzymes makes them powerful tools in steroid chemistry. researchfloor.org

A wide range of microorganisms have been documented for their ability to transform androstane (B1237026) and androstene steroids. Filamentous fungi are particularly noted for their potent enzymatic systems capable of various modifications. researchgate.net For instance, species from the genera Penicillium, Aspergillus, Rhizopus, and Cephalosporium have been extensively studied for their steroid-transforming capabilities. nih.govmdpi.comscispace.comresearchgate.net

Penicillium vinaceum has been shown to perform effective Baeyer-Villiger oxidation on a series of androstene steroids, converting them into lactones. nih.govmdpi.com Rhizopus arrhizus is known to hydroxylate androst-5-ene-3,17-dione. researchgate.net The fungus Gibberella zeae has been utilized for the high-yield 7α-hydroxylation of dehydroepiandrosterone (B1670201) (DHEA). nih.gov Similarly, Cephalosporium aphidicola can hydroxylate 13β-methyl steroids at the C11α and C14α positions. davidmoore.org.uk

Bacteria, such as those from the genus Mycobacterium, are crucial in the industrial production of steroid intermediates like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD) from phytosterols. nih.govresearchgate.net Other bacteria, including Streptomyces and Nocardia, also exhibit significant hydroxylation activity. researchfloor.org

A key advantage of microbial biotransformation is the ability to introduce hydroxyl groups at specific, non-activated positions on the steroid skeleton with high regio- and stereoselectivity. researchfloor.orgresearchgate.net This is a challenging feat for chemical synthesis. researchgate.netresearchgate.net These hydroxylations are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net

Fungi are particularly adept at catalyzing hydroxylation reactions. researchfloor.org For example, Rhizopus stolonifer has been used to produce various hydroxylated derivatives of DHEA, including 3β,7α-dihydroxyandrost-5-en-17-one and 3β,11β-dihydroxyandrost-4-en-17-one. oaepublish.com The fungus Acremonium strictum can introduce a hydroxyl group at the 15α-position of androst-1,4-diene-3,17-dione. nih.gov The bacterial enzyme CYP154C3 from Streptomyces griseus has been shown to catalyze the specific 16α-hydroxylation of various steroids. nih.gov

The outcomes of these reactions are highly dependent on the substrate structure and the specific microbial strain used, as summarized in the table below.

MicroorganismSubstratePrimary Hydroxylation Position(s)
Gibberella zeaeDehydroepiandrosterone (DHEA)
Rhizopus stoloniferDehydroepiandrosterone (DHEA)7α, 11β
Acremonium strictumAndrost-1,4-diene-3,17-dione15α
Streptomyces griseus (CYP154C3)Various steroids16α
Cephalosporium aphidicola13β-methyl steroids11α, 14α

Besides hydroxylation, microorganisms mediate a variety of oxidation and reduction reactions on the androstane framework. The oxidation of hydroxyl groups at C-3 and C-17, and the reduction of keto groups at these positions are common transformations. researchfloor.org

For instance, the biotransformation of DHEA, which possesses a 3β-hydroxyl group and a 17-keto group, often involves initial oxidation. Penicillium lanosocoeruleum transforms DHEA by first oxidizing the 3β-hydroxy-5-ene system to a 3-oxo-4-ene functionality, forming androstenedione (B190577), which is then converted to testololactone (B45059). mdpi.com This indicates the presence of an active 3β-hydroxysteroid dehydrogenase (3β-HSD) in this microorganism. mdpi.com

The Baeyer-Villiger oxidation of the D-ring is another significant transformation, leading to the formation of testololactone and related derivatives. nih.govmdpi.com Fungi like Penicillium vinaceum and Penicillium lanosocoeruleum are effective in catalyzing this lactonization of C17-ketosteroids. nih.govmdpi.com

Reduction reactions are also prevalent. Acremonium strictum can reduce the 17-ketone of androst-1,4-diene-3,17-dione to a 17β-hydroxyl group. nih.gov The fungus Rhizopus stolonifer is capable of reducing the 17-keto group of DHEA to yield 3β,17β-dihydroxyandrost-5-ene. oaepublish.com These transformations highlight the versatility of microbial enzymes in manipulating the oxidation state of key functional groups on the steroid nucleus.

Mammalian Enzyme-Mediated Metabolism

The metabolism of androstane steroids in mammals is a complex process mediated by a suite of enzymes primarily located in the liver and steroidogenic tissues. These enzymes are responsible for the biosynthesis, interconversion, and catabolism of steroid hormones, ensuring precise regulation of their physiological activities. Key enzyme families involved in the metabolism of compounds like (3b,14b)-Androst-5-en-3-ol include Cytochrome P450 enzymes and hydroxysteroid dehydrogenases.

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. In mammalian steroid metabolism, CYPs are responsible for introducing hydroxyl groups at various positions on the steroid nucleus, often with high regio- and stereoselectivity. These hydroxylation reactions are critical steps in the biosynthesis of steroid hormones and their subsequent deactivation and elimination.

While specific studies on the CYP-mediated metabolism of the this compound isomer are not extensively detailed in the provided context, the metabolism of the structurally related and more common steroid, dehydroepiandrosterone (DHEA, (3β,5α)-Androst-5-en-3-ol-17-one), provides a well-established model. DHEA undergoes hydroxylation at various positions, including 7α, 7β, and 16α, catalyzed by specific CYP enzymes. For instance, CYP7B1 is the primary 7α-hydroxylase for DHEA in the human brain and liver, while CYP3A4 can also contribute to this reaction. The 16α-hydroxylation is a significant metabolic pathway in fetal and neonatal life. It is plausible that this compound would also serve as a substrate for various CYP isoforms, leading to the formation of hydroxylated metabolites, although the specific regioselectivity would be influenced by the unique 14β-configuration.

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the NAD+/NADH or NADP+/NADPH-dependent oxidation and reduction of hydroxyl/keto groups on the steroid nucleus. They are critical for the interconversion of active and inactive steroid hormones.

The C3 hydroxyl group of this compound is a primary target for HSD activity. Specifically, the 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a key enzyme complex that catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-3-ketosteroids. This is an essential step in the biosynthesis of all active steroid hormones, including progesterone, androgens, estrogens, and corticosteroids. The reaction involves the oxidation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the Δ5 double bond to the Δ4 position.

Given its structure, this compound is an expected substrate for 3β-HSD. The action of this enzyme would convert it to the corresponding Δ4-3-ketosteroid, 14β-Androst-4-ene-3,17-dione. This transformation is analogous to the conversion of DHEA to androstenedione. nih.gov The efficiency and kinetics of this reaction would, however, be influenced by the 14β stereochemistry, which may alter the binding affinity of the substrate to the enzyme's active site compared to the natural 14α-isomers.

Enzyme FamilySpecific Enzyme (Example)Reaction Catalyzed on Androstane CorePotential Product from this compound
Cytochrome P450CYP7B1, CYP3A4Regio- and stereoselective hydroxylationHydroxylated derivatives (e.g., at C7, C16)
Hydroxysteroid Dehydrogenase3β-HSDOxidation of 3β-hydroxyl and isomerization of Δ5 bond14β-Androst-4-ene-3,17-dione (hypothetical)

Influence on Key Steroidogenic Enzymes (e.g., C17,20-lyase, Δ5-3β-HSD, 17β-HSD3)

The metabolism of androstene compounds is a critical aspect of steroid hormone biosynthesis, involving a series of enzymatic conversions. Key enzymes in this pathway include C17,20-lyase, Δ5-3β-hydroxysteroid dehydrogenase (Δ5-3β-HSD), and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3).

Δ5-3β-Hydroxysteroid Dehydrogenase (Δ5-3β-HSD): This enzyme complex is essential for the biosynthesis of all classes of steroid hormones. uniprot.orguniprot.org It catalyzes the conversion of Δ5-3β-hydroxysteroids to the Δ4-3-keto configuration. For instance, dehydroepiandrosterone (DHEA), an androst-5-ene derivative, is converted to androstenedione by 3β-HSD. uniprot.orguniprot.org Fungal biotransformation studies have also demonstrated the conversion of dehydroepiandrosterone (DHEA) to androst-5-ene-3β,17β-diol by Macrophomina phaseolina, indicating that the 3β-hydroxy-Δ5-steroid structure is a substrate for enzymatic modifications. researchgate.net

C17,20-lyase: This activity is a function of Cytochrome P450 17A1 (CYP17A1) and is crucial for the production of androgens. It cleaves the C17-20 bond of 17-hydroxypregnenolone and 17-hydroxyprogesterone to produce DHEA and androstenedione, respectively. The influence of androstene derivatives on this enzyme is often studied in the context of inhibition.

17β-Hydroxysteroid Dehydrogenase type 3 (17β-HSD3): This enzyme is responsible for the conversion of androstenedione to testosterone (B1683101). mdpi.comepa.gov Studies on inhibitors of this enzyme have identified derivatives of androstenedione, such as 3-O-benzylandrosterone, as potent inhibitors. nih.gov

Enzymatic Inhibition Studies

Inhibition of Steroidogenic Enzymes by Androstene Derivatives

Several androstene derivatives have been investigated for their potential to inhibit key enzymes in the steroidogenic pathway.

Research into novel 17-triazolyl-androst-5-en-3-ol epimers has shown that the stereochemistry at the C-17 position significantly influences the inhibitory effect on C17,20-lyase. researchgate.net Specifically, inhibitors were identified within the 17α-triazolyl series, whereas in the case of the C-17 azide (B81097) precursors, the 17β-epimer was found to be a more potent inhibitor. researchgate.net

Compound SeriesTarget EnzymeKey Finding
17α-triazolyl-androst-5-en-3-ol derivativesC17,20-lyaseExhibited inhibitory activity. researchgate.net
17β-azidoandrost-5-en-3β-olC17,20-lyaseShowed more potent inhibition than its 17α counterpart. researchgate.net
3-O-benzylandrosterone17β-HSD3Identified as a potent inhibitor. nih.gov

Modulators of Cytochrome P450 Family Enzymes

Androstene derivatives have been designed and synthesized as mechanism-based inhibitors of cytochrome P450 enzymes involved in steroidogenesis.

A notable example is 17β-(cyclopropylamino)-androst-5-en-3β-ol , which has been identified as a selective, mechanism-based inhibitor of cytochrome P450(17alpha), an enzyme possessing both 17α-hydroxylase and C17,20-lyase activities. nih.gov The inactivation of the human testicular enzyme by this compound was found to be time-dependent, irreversible, and required the presence of the cofactor NADPH. nih.gov The apparent inhibition constant (Kiapp) was determined to be 90 nM. nih.gov This inhibition was specific, as the compound did not affect other P450 enzymes like steroid 21-hydroxylase or the cholesterol side-chain cleavage enzyme. nih.gov

CompoundTarget EnzymeType of InhibitionKiapp
17β-(cyclopropylamino)-androst-5-en-3β-olCytochrome P450(17alpha) (17α-hydroxylase/C17,20-lyase)Mechanism-based, irreversible90 nM

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches to the Androstane (B1237026) Skeleton

The total synthesis of the androstane skeleton is a complex endeavor that has been the subject of extensive research for decades. These strategies offer the advantage of not being limited by the availability of natural precursors and allow for the introduction of unnatural stereochemistry and functionality.

Key strategies in the total synthesis of steroids often involve:

Diels-Alder Reactions: Cycloaddition reactions, particularly the Diels-Alder reaction, have been instrumental in constructing the polycyclic steroid nucleus. For instance, a convergent approach might involve the reaction of a functionalized hydrindane derivative (representing the C and D rings) with a suitable diene to form the B and C rings.

Polyene Cyclizations: Inspired by the biosynthesis of steroids, acid-catalyzed cyclization of acyclic polyene precursors can lead to the formation of the tetracyclic androstane core. The stereochemical outcome of these reactions is highly dependent on the geometry of the double bonds and the reaction conditions.

Intramolecular Aldol (B89426) Condensations: Stepwise annulation strategies, where rings are built sequentially, often rely on powerful carbon-carbon bond-forming reactions like the intramolecular aldol condensation to close the rings of the steroid nucleus.

A notable example in the synthesis of a related 14-epi-androstane derivative is a twelve-step total synthesis of 14-epi-androsta-4,9(11),15-triene-3,17-dione. This synthesis commenced from simple starting materials including methyl vinyl ketone and 2-methylcyclohexane-1,3-dione (B75653) researchgate.net. Crucial steps in this synthesis that highlight common strategies include a stereo- and regio-selective diene addition and an efficient formation of ring D by C-acylation researchgate.net. Such approaches could be adapted to target the (3β,14β)-Androst-5-en-3-ol skeleton by carefully selecting precursors and reagents to control the stereochemistry at the C-14 position.

Semi-Synthesis from Steroidal Precursors

Semi-synthesis from abundant natural steroids is often a more practical and economically viable approach for the preparation of specific androstane derivatives. Dehydroepiandrosterone (B1670201) (DHEA), with its androst-5-en-3β-ol structure, is a common and versatile starting material for the synthesis of a wide array of steroidal compounds. mdpi.comnih.gov The primary challenge in synthesizing (3β,14β)-Androst-5-en-3-ol from DHEA lies in the inversion of the stereocenter at the C-14 position from the natural α-configuration to the β-configuration.

Functional group interconversions are fundamental to steroid chemistry, allowing for the manipulation of reactivity and the introduction of desired functionalities. For the androst-5-en-3-ol (B1204565) moiety, the 3β-hydroxyl group and the Δ⁵ double bond are key sites for modification.

Esterification and Etherification: The 3β-hydroxyl group can be readily esterified or converted into an ether to serve as a protecting group during subsequent reactions or to synthesize derivatives with altered biological activities.

Reactions of the Double Bond: The Δ⁵ double bond can undergo various reactions such as hydrogenation to produce the 5α- or 5β-androstane skeleton, epoxidation followed by ring-opening to introduce functional groups at C-5 and C-6, or hydroboration-oxidation to yield vicinal diols.

A relevant example is the synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from DHEA, which involves a microbial 7α-hydroxylation followed by chemical steps to introduce the C-7 double bond nih.gov. This demonstrates how a combination of biocatalysis and chemical synthesis can be used to functionalize the steroid nucleus.

Selective oxidation and reduction reactions are crucial for manipulating the oxidation states of various positions on the androstane skeleton.

Oxidation of the 3β-Hydroxyl Group: The 3β-hydroxyl group can be selectively oxidized to a 3-keto group using reagents like pyridinium (B92312) chlorochromate (PCC) or by Oppenauer oxidation. This ketone can then be used for further modifications, such as the introduction of substituents at the C-2 or C-4 positions.

Reduction of Ketones: The reduction of a 17-keto group, for instance, can be achieved using reducing agents like sodium borohydride (B1222165) to yield a 17β-hydroxyl group. The stereochemical outcome of such reductions is often directed by the steric environment around the carbonyl group. A study on the synthesis of 5-androstenediol derivatives from dehydroepiandrosterone (which has a 17-keto group) employed sodium borohydride for a stereospecific reduction to the 17β-ol. mdpi.com

The introduction of new stereochemical centers with high control is a critical aspect of steroid synthesis. For the synthesis of (3β,14β)-Androst-5-en-3-ol, the key transformation is the establishment of the 14β stereochemistry. This can be achieved through several strategies:

Catalytic Hydrogenation: The stereochemical outcome of the hydrogenation of a double bond can be influenced by the choice of catalyst and the steric hindrance of the substrate. For example, hydrogenation of a Δ¹⁴ double bond could potentially lead to the 14β-configuration under specific conditions.

Epoxidation and Ring Opening: The formation of an epoxide across a double bond followed by a nucleophilic ring-opening can introduce two new stereocenters with defined stereochemistry.

Radical Cyclizations: Convergent strategies involving radical reactions can be employed to form key carbon-carbon bonds and set the desired stereochemistry.

The synthesis of 14β-hydroxy steroids has been documented, indicating the feasibility of introducing this specific stereocenter researchgate.net.

Design and Synthesis of Novel (3β,14β)-Androst-5-en-3-ol Analogs and Derivatives

The synthesis of novel analogs and derivatives of (3β,14β)-Androst-5-en-3-ol is driven by the search for compounds with improved or novel biological activities. These modifications can be made at various positions of the steroid nucleus.

The synthesis of various androstane derivatives has been reported, showcasing the versatility of the androstane scaffold for chemical modification. For example, novel O-alkylated oxyimino androst-4-ene derivatives have been synthesized and evaluated for their cytotoxic effects nih.gov. Similarly, androstane derivatives fused with polyheterocycles at the D-ring have been prepared crossref.org. These examples of derivatization could, in principle, be applied to the (3β,14β)-Androst-5-en-3-ol core to generate new chemical entities.

The A-ring of the steroid nucleus is a common site for modification to alter biological activity. For (3β,14β)-Androst-5-en-3-ol, modifications can be made to the 3-hydroxyl group or the carbon framework of the A-ring.

Synthesis of A-Ring Heterocycles: The 3-keto group, obtained by oxidation of the 3β-hydroxyl, can be used as a handle to construct heterocyclic rings fused to the A-ring. For example, reaction with hydrazines can lead to the formation of pyrazole-fused androstanes.

Introduction of Substituents: The A-ring can be functionalized with various substituents, such as alkyl or aryl groups, to probe structure-activity relationships. Regioselective synthesis of A-ring polymethylated steroids in the androstane series has been reported, demonstrating methods for such modifications documentsdelivered.com.

The synthesis of spiro-carbamates and spiro-morpholinones at the 3-position of the androstane skeleton has been achieved, starting from a 3-oxo derivative which was converted to an oxirane and then subjected to aminolysis mdpi.com. These synthetic strategies could be applied to the (3β,14β)-androstane series to generate novel A-ring modified analogs.

D-Ring Modifications and Heterocycle Incorporation

The D-ring of the androstane skeleton is a frequent target for chemical modification due to its influence on the molecule's interaction with biological targets. Research has explored the expansion of the D-ring, the introduction of various functional groups, and the fusion or spiro-annulation of heterocyclic rings. These modifications can significantly alter the shape, polarity, and binding affinity of the steroid.

One approach involves the synthesis of D-homo lactones and D-ring-fused heterocyclic systems. For instance, microwave-assisted synthesis has been effectively used to produce D-ring-fused triazolyl androstane derivatives. These methods offer high yields and shorter reaction times compared to conventional heating rsc.orgnih.gov. Another significant area of investigation is the incorporation of nitrogen-containing heterocycles. The synthesis of androstane derivatives featuring pyrazole, pyridine, and lactam moieties has been reported, with some of these compounds exhibiting potential as anticancer agents nih.gov.

The "click" chemistry approach, specifically the 1,3-dipolar cycloaddition, has been successfully applied to steroidal azides to create novel triazole and tetrazole derivatives of androst-5-ene. This method is highly efficient for producing D-ring-substituted steroids with these specific heterocyclic systems nih.gov. Furthermore, the synthesis of P-heterocyclic androst-5-ene derivatives, such as dioxaphosphorinanes, has been explored, although these have been more extensively studied on the pregnane (B1235032) skeleton researchgate.net. The creation of spiro heterocyclic steroids, where a heterocyclic ring is attached at a single carbon atom of the D-ring, represents another important class of modifications rsc.org.

The functionalization of the D-ring can also be achieved by creating azasteroids, such as pyrimidines and dihydrotriazines, fused to the D-ring. These modifications are of interest for their potential applications in cancer therapy google.com.

Table 1: Examples of D-Ring Modifications and Incorporated Heterocycles in Androstane Derivatives

Modification TypeHeterocycle/Functional GroupSynthetic ApproachReference
D-Ring FusedTriazoleMicrowave-assisted synthesis rsc.orgnih.gov
D-Ring FusedPyrazoleKnorr synthesis nih.gov
D-Ring FusedPyrimidine, DihydrotriazineCyclization with guanidine/acetimidamide google.com
D-Ring Substituted1,2,3-Triazole, Tetrazole1,3-Dipolar cycloaddition ("click" chemistry) nih.gov
D-Ring FusedDioxaphosphorinanePhosphorylation researchgate.net
Spiro AnnulatedVarious (e.g., oxadiazoline)Condensation and cyclization reactions rsc.org
D-Homo LactoneLactoneNot specified in detail nih.gov
17α-SubstitutedPyridineNot specified in detail nih.gov

Stereoselective Synthesis of Epimers and Isomers

The stereochemistry of the steroid nucleus is a critical determinant of its biological activity. The synthesis of specific epimers and isomers of (3b,14b)-Androst-5-en-3-ol, particularly those with the C/D cis-fused ring system (14β configuration), is a significant challenge in steroid chemistry. The natural and more stable configuration for most steroids is the C/D trans fusion (14α).

A key strategy for the synthesis of 14β-hydroxy steroids involves the epoxidation of a Δ¹⁴-unsaturated precursor. For example, 3β,14β-dihydroxyandrost-5-en-17-one has been successfully prepared from 3β-acetoxy-5α,6β-dichloroandrost-14-en-17-one. The synthesis proceeds through the epoxidation of the Δ¹⁴ double bond, followed by a rearrangement of the resulting epoxide to introduce the 14β-hydroxyl group and form a Δ¹⁵-17-ketone. Subsequent chemical modifications then yield the desired product rsc.org. This method provides a pathway to the less stable, but often biologically significant, C/D cis isomers.

Cardiotonic steroids are a class of natural products that characteristically possess this unusual cis-C/D ring junction and a 14β-hydroxyl group. Synthetic strategies towards these molecules often involve methodologies that can be applied to the synthesis of this compound isomers. One such approach is the diastereoselective installation of tertiary alcohols at the ring junction of the steroid skeleton. This can be achieved through radical-mediated reactions, where the selective formation of the β-isomer is driven by the higher stability of the cis-hydrindane (B1200222) conformer of the C14-radical intermediate nih.gov.

Furthermore, the 17-epimerization of 17α-methyl anabolic steroids has been achieved through the formation of a 17β-sulfate intermediate, which then hydrolyzes to a mixture of epimers mdpi.com. While this specific example relates to 17-epimers, it highlights a general principle of using intermediate derivatives to influence stereochemical outcomes.

The development of chemoenzymatic approaches also offers promising avenues for stereoselective synthesis. For example, a novel C14α-hydroxylase has been identified that can introduce a hydroxyl group at the 14α-position with high regioselectivity. While this produces the trans-fused isomer, subsequent chemical transformations of the C14α-hydroxyl group, such as dehydration to a Δ¹⁴ olefin followed by stereoselective epoxidation and rearrangement, can potentially be adapted to yield the desired 14β-hydroxy configuration biorxiv.org.

Table 2: Summary of Synthetic Approaches for Stereoisomers

Isomer/EpimerKey Synthetic StepPrecursorReference
14β-hydroxyEpoxidation and rearrangementΔ¹⁴-unsaturated steroid rsc.org
14β-hydroxyRadical-mediated hydroxylationNot specified in detail nih.gov
17-epimersFormation and hydrolysis of a 17β-sulfate17β-hydroxy-17α-methyl steroid mdpi.com
14α-hydroxyEnzymatic hydroxylationAndrostane derivative biorxiv.org

Receptor Interactions and Molecular Recognition

Binding Affinity to Nuclear Hormone Receptors

(3β,14β)-Androst-5-en-3-ol, also known as Androst-5-ene-3β,17β-diol (ADIOL), exhibits a notable promiscuity in its binding to several steroid hormone receptors, albeit with varying affinities. This characteristic underpins its complex pharmacological profile.

(3β,14β)-Androst-5-en-3-ol is recognized as a ligand for both estrogen receptor subtypes, ERα and ERβ. Studies have demonstrated that it can bind to these receptors and stimulate the proliferation of estrogen receptor-positive breast cancer cell lines, such as ZR-75-1 and T-47D. nih.gov This suggests an agonistic activity at these receptors. The binding affinity of (3β,14β)-Androst-5-en-3-ol to estrogen receptors is generally lower than that of the primary endogenous estrogen, estradiol (B170435) (E2), but it is significant enough to elicit estrogenic responses. nih.gov The relative binding affinities for the estrogen receptor have been reported in the order of E2 > estrone (B1671321) (E1) > (3β,14β)-Androst-5-en-3-ol. nih.gov

In addition to its estrogenic activity, (3β,14β)-Androst-5-en-3-ol also interacts with the androgen receptor (AR). nih.gov Its binding affinity for the AR is less than that of potent androgens like dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101) (T). nih.gov Interestingly, while it can stimulate estrogen-dependent cell growth via estrogen receptors, it can simultaneously inhibit this growth through the androgen receptor. nih.gov This dual activity highlights its role as a modulator of both estrogenic and androgenic signaling pathways. The relative binding affinities for the androgen receptor have been shown to be DHT > T > 5α-androstane-3β,17β-diol > (3β,14β)-Androst-5-en-3-ol. nih.gov

Current research has also explored the interaction of androstane-related compounds with other nuclear receptors. For instance, the structurally similar compound androstenol (B1195071) has been shown to bind to the constitutive androstane (B1237026) receptor (CAR), acting as an inverse agonist. nih.gov While direct binding data for (3β,14β)-Androst-5-en-3-ol to the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) is not as extensively detailed, the high degree of conservation in the ligand-binding domains of steroid receptors suggests the potential for cross-reactivity. nih.govnih.gov The pregnane (B1235032) X receptor (PXR) is another nuclear receptor known to bind a wide array of endogenous and exogenous compounds, and the steroidal structure of (3β,14β)-Androst-5-en-3-ol makes it a candidate for interaction, though specific binding studies are needed for confirmation.

Ligand-Receptor Complex Formation and Conformational Dynamics

The binding of a ligand, such as (3β,14β)-Androst-5-en-3-ol, to a nuclear receptor induces a conformational change in the receptor protein. This alteration is a critical step in the activation of the receptor. Upon ligand binding, the receptor undergoes a structural rearrangement that facilitates the dissociation of inhibitory proteins and the recruitment of coactivator proteins. nih.gov This ligand-induced conformational shift, particularly in the C-terminal helix (H12) of the ligand-binding domain, creates a surface for coactivator binding, which is essential for the initiation of gene transcription. nih.gov The specific conformational changes induced by (3β,14β)-Androst-5-en-3-ol will depend on the receptor it binds to and will ultimately determine the nature of the biological response, whether it be agonistic or antagonistic.

In Vitro Receptor Binding Assays and Reporter Gene Assays

The interaction of (3β,14β)-Androst-5-en-3-ol with nuclear receptors is quantified using various in vitro techniques. Receptor binding assays are employed to determine the affinity of the compound for a specific receptor. researchgate.net These assays typically involve a competitive binding format where the compound of interest competes with a radiolabeled ligand for binding to the receptor. The concentration of the compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined and can be used to calculate the binding affinity (Ki).

Mechanisms of Biological Action Cellular and Sub Cellular

Cellular Proliferation and Differentiation Studies

Derivatives of the pregnenolone class, which share a core steroidal structure, have been a focus of research for their potential as anticancer agents. nih.gov Modifications to the steroid's D-ring have yielded compounds with significant cytotoxic effects against various human cancer cell lines. nih.gov For instance, certain benzylidene and pyrazoline derivatives of pregnenolone have demonstrated potent antiproliferative activity. nih.govresearchgate.net

One study synthesized a series of 21E-arylidene-4-azapregn-5-ene steroids and evaluated their antiproliferative effects. nih.gov The 21E-(pyridin-3-yl)methylidene derivative was particularly effective against the hormone-dependent breast cancer cell line T47-D, with an IC50 value of 1.33 µM, and the prostate cancer cell line LNCaP (IC50 = 10.20 µM). nih.gov For androgen-independent PC-3 cells, the 21E-p-nitrophenylidene-4-azapregn-5-ene derivative was the most potent. nih.gov

Similarly, the cardiotonic steroid UNBS1450, a hemi-synthetic cardenolide, has shown marked anti-proliferative activity. nih.gov It demonstrates significantly greater toxicity to cancer cells compared to normal cells, with IC50 values in the 10-50 nM range against malignant cells. aacrjournals.org This inhibition of proliferation is often a precursor to cell death mechanisms activated by the compound. nih.gov

Cytotoxic Activity of Selected Pregnenolone Derivatives

Compound TypeSpecific DerivativeCancer Cell LineIC50 Value (µM)Source
Benzylidene DerivativeHeterocyclic enone 8HepG2 (Liver)0.74 nih.govresearchgate.net
Benzylidene DerivativeCompound 17HepG2 (Liver)4.49 nih.govresearchgate.net
Benzylidene DerivativeCompound 17MDA-MB-230 (Breast)5.01 nih.govresearchgate.net
Pyrazoline DerivativeCompound 48MDA-MB-230 (Breast)0.91 nih.govresearchgate.net
4-Azapregnene Derivative21E-(pyridin-3-yl)methylideneT47-D (Breast)1.33 nih.gov
4-Azapregnene Derivative21E-(pyridin-3-yl)methylideneLNCaP (Prostate)10.20 nih.gov
4-Azapregnene Derivative21E-p-nitrophenylidene-4-azapregn-5-enePC-3 (Prostate)3.29 nih.gov

Regulation of Gene Expression via Nuclear Receptors

Cardiotonic steroids can influence gene expression by interacting with nuclear receptors. frontiersin.org This represents one of the key antitumor mechanisms associated with this class of compounds. frontiersin.org For example, long-term use of digoxin, a well-known cardiotonic steroid, has been found to increase serum estrogen levels while decreasing plasma testosterone (B1683101). frontiersin.org This alteration of hormone levels suggests an interaction with the complex network of nuclear receptors that regulate steroid hormone synthesis and response pathways.

Further studies on novel pregnenolone derivatives have shown they can modulate the expression of genes involved in apoptosis, a form of programmed cell death. nih.gov Specifically, certain derivatives were found to down-regulate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL in hepatocellular carcinoma cells. nih.gov By altering the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family, these compounds can shift the cellular balance towards apoptosis. nih.gov

Pathways in Neuroprotection and Neuroinflammation mediated by related Steroids

Steroids play a crucial role in the central nervous system (CNS), where they can offer neuroprotection and modulate neuroinflammation. nih.govd-nb.info These actions are not mediated by a single mechanism but involve a complex interplay with neurons, glial cells (astrocytes and microglia), and blood vessels. nih.gov

Cardiotonic steroids (CTS) are significant modulators of neuroinflammation. frontiersin.orgnih.gov They are natural ligands of the Na+, K+-ATPase (NKA), an enzyme critical for maintaining the electrochemical gradient in cells. frontiersin.orgnih.gov By binding to NKA, CTS can trigger signaling cascades that lead to the activation of transcription factors like nuclear factor-kappa B (NF-κB), which is heavily involved in inflammation. frontiersin.orgnih.gov The effects of CTS on neuroinflammation can be context-dependent, varying with concentration and cell type. nih.gov For instance, the cardiotonic steroid ouabain can be protective by preventing the downregulation of NKA and reducing the release of the pro-inflammatory cytokine IL-1β in astrocyte cultures. nih.gov

Neurosteroids such as allopregnanolone and dehydroepiandrosterone (B1670201) (DHEA) can also regulate neuroinflammatory responses. d-nb.info They achieve this by reducing reactive gliosis (the activation of astrocytes and microglia in response to injury) and suppressing the release of pro-inflammatory cytokines. nih.gov By acting on astrocytes and endothelial cells, steroids also help maintain the function of the neurovascular unit and can reduce brain edema. nih.gov

Modulation of Cellular Signaling Cascades

The primary and most well-understood mechanism of action for cardiotonic steroids is the inhibition of the Na+/K+-ATPase (sodium pump). frontiersin.orgnih.gov This enzyme is crucial for maintaining sodium and potassium gradients across the cell membrane. nih.gov Inhibition of the pump leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+-exchanger, leading to a rise in cytosolic calcium. nih.gov Calcium is a critical second messenger that influences a multitude of cellular functions. nih.gov

Beyond this "ionic pathway," the binding of CTS to the sodium pump can also trigger intracellular signaling cascades independent of ion concentration changes. frontiersin.orgfrontiersin.org This signaling function can activate pathways such as the Ras-Raf-MAPK and inositol trisphosphate receptor (InsP3R) pathways. frontiersin.org The activation of these cascades can evoke calcium oscillations and subsequently activate transcription factors like NF-κB. frontiersin.org

The cardenolide UNBS1450 exemplifies this dual action. It is a potent sodium pump inhibitor, and its binding leads to the disorganization of the actin cytoskeleton, repression of NF-κB activation, and downregulation of the c-Myc oncoprotein. nih.govaacrjournals.org In human leukemia cells, UNBS1450 was shown to inhibit NF-κB transactivation, which is a key step in its induction of apoptosis. merckmillipore.comlih.lu

Anticancer Activity and Cellular Mechanisms (e.g., cell cycle, tubulin stabilization)

The anticancer properties of steroids related to (3b,14b)-Androst-5-en-3-ol are multifaceted, involving the induction of cell death, cell cycle arrest, and interaction with the cytoskeleton.

Cell Death Pathways: Many pregnenolone derivatives and cardenolides induce apoptosis (programmed cell death). nih.govmerckmillipore.com The compound UNBS1450 triggers apoptosis in leukemia cells at nanomolar concentrations by activating a cascade of enzymes called caspases (specifically pro-caspases 8, 9, and 3/7) and altering the expression of Bcl-2 family proteins to favor cell death. merckmillipore.comlih.luresearchgate.net Some studies also indicate that UNBS1450 can induce an autophagy-like cell death, which may help circumvent cancer cell resistance to traditional apoptosis-inducing chemotherapy. aacrjournals.org In glioma cells, pregnenolone itself has been shown to induce a significant loss of cell viability by activating both extrinsic and intrinsic apoptotic pathways. spandidos-publications.com

Cell Cycle Arrest: Some anticancer agents function by halting the cell cycle, thereby preventing cancer cells from dividing. Tryptone-stabilized gold nanoparticles, for example, have been shown to inhibit cancer cell viability by inducing an unusual form of cell cycle arrest at both the G0/G1 and S phases, which is then followed by apoptosis. nih.gov This arrest is linked to the disruption of microtubule dynamics. nih.gov

Tubulin Stabilization: The cellular cytoskeleton, composed of proteins like tubulin, is a key target for many anticancer drugs. Pregnenolone has been found to bind with high affinity to microtubule-associated protein 2 (MAP2), a protein that plays a role in the stability of microtubules. wikipedia.org By binding to MAP2, pregnenolone was shown to induce the polymerization of tubulin in neuronal cultures, suggesting a mechanism related to microtubule stabilization. wikipedia.org Disruption of the normal function of microtubules can interfere with cell division and lead to cell death. nih.gov

Analytical Chemistry and Detection Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of steroids, enabling the separation of (3b,14b)-Androst-5-en-3-ol from a complex mixture of related compounds. The choice between gas and liquid chromatography is often dictated by the sample matrix and the desired sensitivity.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids due to its high chromatographic resolution and sensitive detection capabilities. For the analysis of this compound, which is a non-volatile compound, a derivatization step is essential to increase its volatility and thermal stability.

Derivatization: The hydroxyl groups at the C3 and potentially other positions of the androstane (B1237026) skeleton are typically derivatized to form more volatile ethers or esters. The most common derivatization agents for steroids are silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. This process not only enhances volatility but also often leads to characteristic fragmentation patterns in the mass spectrometer, aiding in structural identification.

Chromatographic Separation: The derivatized this compound is then separated from other components on a capillary column, typically with a non-polar stationary phase like polydimethylsiloxane. The separation is based on the different boiling points and interactions of the analytes with the stationary phase.

Mass Spectrometric Detection: Following separation, the eluted compounds are ionized, commonly by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern of the TMS-derivatized this compound would be expected to show characteristic ions resulting from the loss of TMS groups and fragmentation of the steroid backbone. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte.

Table 1: Illustrative GC-MS Parameters for Steroid Analysis

Parameter Typical Value/Condition
Derivatization Agent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Splitless
Oven Program Initial temp. 180°C, ramp to 290°C at 5°C/min, hold for 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Detection Mode Full Scan or Selected Ion Monitoring (SIM)

Liquid chromatography-mass spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), has become a preferred method for steroid analysis in biological fluids due to its high specificity, sensitivity, and reduced need for sample derivatization.

Sample Preparation: For biological matrices such as serum or plasma, a sample preparation step is crucial to remove interfering substances. This often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used, with C18 columns being a popular choice. The separation is achieved by a gradient elution using a mobile phase typically consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of steroids. In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This technique provides excellent selectivity and sensitivity. For androstenediol, a related compound, precursor-to-product ion transitions such as m/z 273.2 → 255.2 have been reported. nih.gov

Table 2: Representative LC-MS/MS Parameters for Androstenediol Analysis

Parameter Typical Value/Condition
Sample Preparation Liquid-liquid extraction with methyl tert-butyl ether (MTBE)
LC Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 273.2 (for [M+H-H₂O]⁺)
Product Ion (Q3) m/z 255.2

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the detailed structure of a steroid.

¹H NMR: Provides information about the number of different types of protons and their local chemical environment. The chemical shifts, splitting patterns, and coupling constants of the signals for the protons on the steroid skeleton and the hydroxyl group would be characteristic. For a related androst-5-ene derivative, the olefinic proton at C6 typically appears as a multiplet around δ 5.35 ppm. The protons attached to carbons bearing hydroxyl groups (e.g., C3) would also have characteristic chemical shifts. mdpi.com

¹³C NMR: Shows the number of non-equivalent carbons in the molecule. The chemical shifts of the carbon atoms provide information about their hybridization and functionalization. For an androst-5-ene steroid, the olefinic carbons (C5 and C6) would have characteristic signals in the downfield region (around δ 140 and 122 ppm, respectively), while the carbon bearing the hydroxyl group at C3 would resonate around δ 73 ppm. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H stretching and bending, as well as C-O stretching, would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is not expected to show significant absorption in the UV-Vis region because it lacks a chromophore that absorbs light in the 200-800 nm range. The isolated double bond at C5 does not provide sufficient conjugation to result in a strong UV-Vis absorption.

Quantitative Analysis in Biological Matrices

The quantitative analysis of this compound in biological matrices like blood, urine, or tissue is critical for metabolic and clinical studies. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity.

A typical quantitative method involves:

Sample Collection and Preparation: Proper collection and storage of the biological sample are essential. An internal standard, usually a stable isotope-labeled version of the analyte, is added to the sample before extraction to correct for matrix effects and variations in recovery.

Extraction: As mentioned earlier, LLE or SPE is used to isolate the analyte from the complex biological matrix.

LC-MS/MS Analysis: The extracted sample is analyzed using a validated LC-MS/MS method.

Calibration and Quantification: A calibration curve is constructed by analyzing a series of standards with known concentrations of the analyte. The concentration of this compound in the unknown sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.

Method validation is a critical aspect of quantitative analysis and includes the determination of the following parameters:

Table 3: Key Parameters for Method Validation in Quantitative Analysis

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. Signal-to-noise ratio > 10
Accuracy The closeness of the measured value to the true value. Within ±15% of the nominal value (±20% at the LOQ)
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Coefficient of variation (CV) < 15% (< 20% at the LOQ)
Recovery The efficiency of the extraction process. Consistent and reproducible
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte. Assessed and minimized

For a related compound, androst-5-ene-3β,17β-diol, a validated LC-MS/MS method reported a lower limit of quantification (LOQ) of 0.10 ng/mL in serum, with good accuracy and precision. nih.gov

Structure Activity Relationship Sar and Structure Function Studies

Impact of C3 and C14 Stereochemistry on Biological Activity

The stereochemistry at the C3 and C14 positions of the androstane (B1237026) core is a fundamental determinant of the molecule's biological activity. The β-orientation of the hydroxyl group at C3 is a common feature among many biologically active steroids, including cholesterol and dehydroepiandrosterone (B1670201) (DHEA). This 3β-hydroxyl group is crucial for the proper orientation and binding of the steroid within the active sites of enzymes and receptors. For instance, in many steroidogenic enzymes, this group is a key point of interaction.

Influence of Δ5-Unsaturation on Receptor Binding and Enzymatic Transformations

From a metabolic standpoint, the Δ5-3β-hydroxy configuration is a substrate for the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which converts it to a Δ4-3-keto steroid. wikipedia.org This transformation is a pivotal step in the biosynthesis of all classes of steroid hormones, including androgens and estrogens. The presence of the Δ5 bond also makes the allylic C7 position susceptible to oxidation, leading to the formation of 7-hydroxylated metabolites, which may possess their own distinct biological activities. The oxidation of the B ring in Δ5 steroidal compounds can lead to products with a range of biological functionalities, including anti-cancer and memory-enhancing effects. iomcworld.com

Effects of Substitutions on the Androstane Skeleton (e.g., at C17, A-ring, D-ring)

Modifications to the androstane skeleton, including substitutions at C17 and alterations to the A and D rings, can dramatically modulate biological activity.

C17 Substitutions: The nature of the substituent at the C17 position is a major determinant of a steroid's androgenic, estrogenic, or anabolic activity. A ketone at C17, as seen in DHEA, is often associated with precursor activity, as it can be reduced to a 17β-hydroxyl group. Studies on androstene derivatives with anti-inflammatory activity have shown that compounds with a 17-keto group are more active than their counterparts with a 17-hydroxyl or oxime group. nih.govthieme-connect.com

A-Ring Modifications: Modifications to the A-ring can significantly alter a compound's activity. For example, replacing the A-ring of an androsterone (B159326) derivative with an estrane (B1239764) backbone has led to the identification of potent 17β-HSD3 inhibitors. nih.gov

D-Ring Modifications: The structure of the D-ring is critical for binding to many receptors and enzymes. Expanding the five-membered D-ring to a six-membered δ-lactone ring has been shown to decrease the inhibitory potency of aromatase inhibitors. nih.gov Furthermore, the introduction of bulky heterocyclic moieties on the D-ring can yield promising anticancer drug candidates with a lack of hormonal activity. u-szeged.hu

Modification Impact on Biological Activity
C17-ketone Generally higher activity in anti-inflammatory androstene derivatives compared to C17-hydroxyl. nih.gov
A-ring substitution Can lead to potent enzyme inhibitors (e.g., estrane backbone for 17β-HSD3 inhibition). nih.gov
D-ring expansion Decreased inhibitory potency for aromatase. nih.gov
D-ring heterocyclic fusion Potential for non-hormonal anticancer activity. u-szeged.hu

Comparative Analysis with Related Androstene and Androstane Derivatives

The biological profile of (3β,14β)-Androst-5-en-3-ol can be better understood by comparing it with structurally related steroids.

(3β,14α)-Androst-5-en-3-ol: The 14α-epimer of the title compound would possess a more planar structure, typical of most natural steroids. This difference in shape would likely lead to significant differences in receptor binding and enzymatic metabolism, potentially resulting in a completely different pharmacological profile.

(3β,14β)-Androstane-3-ol: The saturated androstane analogue, lacking the Δ5 double bond, would not be a substrate for 3β-HSD in the same manner. Its biological activity would be distinct, as the Δ5 unsaturation is often a prerequisite for conversion to hormonally active compounds. The metabolic fate of saturated androsterone derivatives is more complex, potentially involving oxidation at C3 and C17. nih.gov

Dehydroepiandrosterone (DHEA): DHEA, or (3β)-3-hydroxyandrost-5-en-17-one, shares the 3β-hydroxy-Δ5-ene structure but has a 14α-configuration and a C17-ketone. It is a well-known prohormone, converted to androgens and estrogens. wikipedia.org The presence of the 14β-configuration and the lack of a C17-ketone in (3β,14β)-Androst-5-en-3-ol suggest that it would have a very different metabolic pathway and biological activity profile compared to DHEA.

Compound Key Structural Differences from (3β,14β)-Androst-5-en-3-ol Likely Impact on Activity
(3β,14α)-Androst-5-en-3-ol14α-stereochemistry (trans C/D ring fusion)More planar structure, likely different receptor binding and metabolism.
(3β,14β)-Androstane-3-olSaturated A/B rings (no Δ5 double bond)Not a substrate for 3β-HSD; different metabolic fate. nih.gov
Dehydroepiandrosterone (DHEA)14α-stereochemistry, C17-ketoneProhormone for androgens and estrogens. wikipedia.org

Computational and Theoretical Chemistry

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as (3b,14b)-Androst-5-en-3-ol, and a biological target, typically a protein receptor. These methods are crucial for understanding the structural basis of a compound's potential biological activity.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For an androstane (B1237026) steroid like this compound, likely targets for docking studies would include nuclear hormone receptors such as the androgen receptor (AR), estrogen receptor (ER), and glucocorticoid receptor (GR). The process involves placing the 3D structure of the steroid into the receptor's binding pocket and scoring the different poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular Dynamics (MD) Simulations provide a dynamic view of the steroid-receptor complex over time. After an initial docking pose is determined, MD simulations are run to assess the stability of the interaction. These simulations model the movements of atoms and molecules, offering insights into the conformational changes in both the ligand and the receptor upon binding. nih.govuu.nl For this compound, MD simulations would reveal how the specific stereochemistry, particularly the unusual 14β-configuration, affects the stability and dynamics of the complex within the receptor's binding site. This can help confirm whether the initial docked pose is maintained and identify key stable interactions. nih.gov

Table 1: Typical Interacting Residues in Steroid Receptors for Androstane Ligands
ReceptorKey Interacting ResiduesPrimary Interaction TypeRelevance for this compound
Androgen Receptor (AR)Asn705, Arg752, Gln711, Thr877Hydrogen BondingThe 3β-hydroxyl group is a potential hydrogen bond donor/acceptor.
Estrogen Receptor (ER)Glu353, Arg394, His524Hydrogen BondingThe steroid's hydroxyl group can form key hydrogen bonds.
Glucocorticoid Receptor (GR)Gln570, Arg611, Asn564Hydrogen BondingInteractions with the 3β-hydroxyl group can anchor the ligand.
Various ReceptorsLeu, Val, Met, Phe, TrpHydrophobic/Van der WaalsThe rigid steroid backbone fits into a largely hydrophobic pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kg.ac.rs While no specific QSAR models for this compound have been published, the methodology is widely applied to steroid classes to predict activities like receptor binding affinity. nih.govmdpi.comusfq.edu.ec

A QSAR model is built using a "training set" of molecules with known activities. For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates these descriptors with the observed biological activity.

Key steps in developing a QSAR model applicable to this compound would include:

Data Set Selection: Compiling a list of androstane derivatives with experimentally measured binding affinities for a specific receptor.

Descriptor Calculation: Calculating a wide range of descriptors for each molecule.

Model Building: Using statistical methods to select the most relevant descriptors and create a predictive equation.

Validation: Testing the model's predictive power using an external set of compounds (a "test set") that were not used in its creation.

Table 2: Examples of Molecular Descriptors Used in Steroid QSAR Studies
Descriptor ClassExample DescriptorPhysicochemical Relevance
ElectronicPartial atomic charges, Dipole momentDescribes the molecule's charge distribution and polarity, crucial for electrostatic interactions. usfq.edu.ec
Steric/TopologicalMolecular volume, Surface area, Shape indicesRelates to the size and shape of the molecule, which determines its fit within a receptor pocket.
HydrophobicLogP (octanol-water partition coefficient)Quantifies the molecule's lipophilicity, important for membrane passage and hydrophobic interactions. usfq.edu.ec
Quantum ChemicalHOMO/LUMO energiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.

Conformational Energy Landscape Analysis

The biological activity of a flexible molecule like this compound is not only determined by its static 3D structure but also by its conformational flexibility. Conformational energy landscape analysis is a computational method used to identify all stable low-energy conformations of a molecule and the energy barriers for converting between them.

The androstane skeleton consists of four fused rings (A, B, C, and D). While the ring system is relatively rigid, some flexibility exists, particularly in the A-ring, which can adopt different conformations such as chair, boat, or twist-boat. For related steroids, the chair conformation of the cyclohexane (B81311) rings (A, B, and C) is generally the most stable. researchgate.net

Table 3: Typical Low-Energy Conformations of the Androstane Skeleton
RingTypical Low-Energy Conformation(s)Notes
A-Ring (cyclohexane)ChairThe most stable conformation, minimizing steric and torsional strain.
B-Ring (cyclohexene)Half-ChairThe double bond at C5-C6 flattens this part of the ring system.
C-Ring (cyclohexane)ChairProvides a rigid connection between the B and D rings.
D-Ring (cyclopentane)Envelope or TwistThis ring has more flexibility than the six-membered rings.

Prediction of Metabolic Pathways and Enzyme Interaction Sites

Computational models are increasingly used to predict how a foreign compound (xenobiotic) will be metabolized in the body. For steroids, the primary enzymes responsible for metabolism are the cytochrome P450 (CYP) family. mdpi.comnih.gov In silico methods can predict which specific CYP enzymes are likely to metabolize this compound and at which positions on the molecule the metabolic reactions (e.g., hydroxylation) are most likely to occur.

Mechanism-based prediction models have been developed that combine docking and energy calculations to evaluate potential metabolic transformations. mdpi.com The process generally involves:

Enzyme Selection: Identifying the most relevant human CYP enzymes for steroid metabolism (e.g., CYP3A4, CYP2C9, CYP2C19). nih.gov

Docking: Docking the steroid into the active site of each selected CYP enzyme. A successful docking pose places a specific C-H bond of the steroid near the enzyme's reactive heme-iron-oxygen complex.

Reactivity Calculation: For each potential site of metabolism, calculating the activation energy required for the reaction (e.g., hydrogen atom abstraction). Sites with lower activation energies are more likely to be metabolized.

For this compound, the numerous carbon atoms on the steroid nucleus are all potential sites for hydroxylation. Computational models can rank these sites based on their accessibility within the enzyme's active site and their chemical reactivity. The presence of the double bond at C5-C6 and the specific stereochemistry would influence the binding orientation within the enzyme and thus the resulting metabolic profile. These predictions are valuable for identifying potential metabolites that may have their own biological activities or toxicities.

Table 4: Major Cytochrome P450 Enzymes in Steroid Metabolism
EnzymeCommon Reaction TypePotential Relevance for this compound
CYP3A4Hydroxylation (e.g., at 6β position)A major enzyme for steroid metabolism; likely to hydroxylate the androstane core. mdpi.com
CYP2C9HydroxylationKnown to metabolize various steroid hormones.
CYP1A2HydroxylationContributes to the metabolism of endogenous steroids.
CYP19A1 (Aromatase)Aromatization of A-ringConverts androgens to estrogens; the structure of this compound makes it a potential substrate or inhibitor.

Q & A

Q. How can researchers confirm the structural identity of (3β,14β)-Androst-5-en-3-ol using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, focus on characteristic signals such as the C3 hydroxyl proton (δ ~3.5 ppm, broad singlet) and the C5 double bond (δ ~5.3 ppm, multiplet). Compare data to reference spectra from NIST Standard Reference Database . For MS, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight ([M+H]+ expected at m/z 290.4). Validate stereochemistry via NOESY correlations to distinguish β-configurations at C3 and C14.

Q. What are the standard protocols for isolating (3β,14β)-Androst-5-en-3-ol from natural sources?

  • Methodological Answer : Isolation typically involves:

Extraction : Use dichloromethane or methanol for lipid-soluble fractions from marine sponges or fungal cultures .

Chromatography : Fractionate via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) followed by HPLC with a C18 column (acetonitrile/water, 70:30).

Purity Assessment : Validate using TLC (Rf ~0.4 in hexane:EtOAc 6:4) and HPLC-DAD (λ = 210 nm).

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activities of (3β,14β)-Androst-5-en-3-ol across studies?

  • Methodological Answer : Contradictions may arise from stereochemical impurities, assay conditions, or species-specific responses. To resolve:
  • Stereochemical Validation : Re-analyze samples via chiral HPLC or X-ray crystallography to rule out epimerization .
  • Assay Standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial assays) and controls (e.g., ergosterol as a comparator) .
  • Dose-Response Curves : Establish EC50/IC50 values under standardized nutrient conditions (e.g., Mueller-Hinton broth for bacteria).

Q. What are the challenges in synthesizing (3β,14β)-Androst-5-en-3-ol with high stereochemical purity?

  • Methodological Answer : Key challenges include:
  • Stereoselective Hydroxylation : Use Sharpless asymmetric dihydroxylation or enzymatic catalysis (e.g., cytochrome P450 monooxygenases) to achieve β-configurations at C3 and C14 .
  • Byproduct Mitigation : Monitor intermediates via LC-MS to detect Δ4 or Δ7 isomers, which can form during acid-catalyzed dehydration steps.
  • Purification : Employ preparative HPLC with a chiral stationary phase (e.g., Chiralpak AD-H) to isolate the desired stereoisomer .

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